molecular formula C8H12N2O3S B12977498 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid

Cat. No.: B12977498
M. Wt: 216.26 g/mol
InChI Key: MOLGTLLTJKGAMA-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group and a sulfinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid typically involves the reaction of pyrazole derivatives with tetrahydropyran and sulfinic acid precursors. Common synthetic routes may include:

    Cyclization Reactions: Utilizing cyclization reactions to form the pyrazole ring.

    Substitution Reactions: Introducing the tetrahydropyran group through nucleophilic substitution.

    Sulfinic Acid Introduction: Adding the sulfinic acid group via sulfonation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Sulfonic Acids: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Pyrazoles: Formed through substitution reactions.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The tetrahydropyran group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may contain boronic acid or other functional groups.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(oxan-2-yl)pyrazole-3-sulfinic acid

InChI

InChI=1S/C8H12N2O3S/c11-14(12)8-4-5-9-10(8)7-3-1-2-6-13-7/h4-5,7H,1-3,6H2,(H,11,12)

InChI Key

MOLGTLLTJKGAMA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)S(=O)O

Origin of Product

United States

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